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Compound of Interest

Compound Name: 5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085 Get Quote

In the landscape of modern drug discovery and materials science, certain molecular

architectures consistently emerge as foundational pillars. The indazole nucleus, a fused

benzene and pyrazole ring system, is one such "privileged scaffold."[1][2] Its unique electronic

properties, conformational rigidity, and capacity for diverse intermolecular interactions have

cemented its role in a plethora of clinically significant agents.[3][4] When this indazole core is

strategically coupled with another key heterocycle, the pyridine ring, the resulting molecule, 5-

(Pyridin-3-yl)-1H-indazole, presents a compelling platform for chemical exploration.

This guide provides an in-depth analysis of the chemical properties of 5-(Pyridin-3-yl)-1H-

indazole. We will move beyond a simple recitation of data, instead focusing on the causality

behind its synthesis, the logic of its reactivity, and the rationale for its application. This

document is intended for researchers, medicinal chemists, and drug development

professionals who require a comprehensive understanding of this versatile building block.

Molecular Architecture and Physicochemical Profile
5-(Pyridin-3-yl)-1H-indazole is a bi-heterocyclic aromatic compound. The fusion of the electron-

rich indazole system with the electron-deficient pyridine ring creates a molecule with a distinct

electronic and steric profile, making it an attractive intermediate for creating libraries of potential

bioactive compounds.[5]

The indazole ring itself exists in two primary tautomeric forms, 1H-indazole and 2H-indazole.

The 1H tautomer is generally the more thermodynamically stable and is the predominant form

in most chemical and biological contexts due to its benzenoid aromatic character.[2][3]
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Table 1: Core Physicochemical and Structural Data

Property Value Source

IUPAC Name 5-(pyridin-3-yl)-1H-indazole -

CAS Number 885272-37-7 [5]

Molecular Formula C₁₂H₉N₃ [5]

Molecular Weight 195.22 g/mol [5]

Topological Polar Surface Area

(TPSA)
44.5 Å² (Computed) [6]

Hydrogen Bond Donors 1 (Indazole N-H) [6]

Hydrogen Bond Acceptors 2 (Pyridine N, Pyrazole N) [6]

XLogP3 (Computed) 2.0 - 3.4 [6][7]

Appearance
White to beige crystalline

powder (predicted)
[8]

Storage Conditions Store at 0-8°C [5]

Note: Some properties are computed or inferred from structurally similar compounds due to

limited direct experimental data for this specific molecule.

Synthesis and Purification: A Palladium-Catalyzed
Approach
The construction of the C-C bond between the indazole and pyridine rings is most efficiently

achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern

organic synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[9] The Suzuki-

Miyaura reaction, which couples an organoboron species with an organic halide, is the

preferred method due to its high functional group tolerance, mild reaction conditions, and the

commercial availability of the required starting materials.
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The logical synthetic disconnection involves reacting a 5-halo-1H-indazole (e.g., 5-bromo-1H-

indazole) with pyridine-3-boronic acid. The indazole nitrogen is often protected (e.g., with a Boc

or THP group) to prevent side reactions and improve solubility, although reactions can

sometimes proceed on the unprotected scaffold.

Starting Materials

Reaction Conditions Process

5-Bromo-1H-indazole

Suzuki-Miyaura Coupling

Pyridine-3-boronic acid

Pd(PPh₃)₄ or Pd(dppf)Cl₂

Na₂CO₃ or K₂CO₃

DME/H₂O or Dioxane Aqueous Workup Column Chromatography 5-(Pyridin-3-yl)-1H-indazole

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methodologies for similar

couplings and should be adapted and optimized for specific laboratory conditions.[9]
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Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv),

pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of 1,2-

dimethoxyethane (DME) to water.

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed

(typically 6-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water, followed by brine. The aqueous washes remove the inorganic base and boronic acid

byproducts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate

the pure product.

Spectroscopic and Analytical Characterization
Unambiguous characterization of the final compound is essential for confirming its identity and

purity. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy

provides a complete analytical profile.

Table 2: Predicted Spectroscopic Data for 5-(Pyridin-3-yl)-1H-indazole
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Technique Expected Observations

¹H NMR (400 MHz, DMSO-d₆)

~13.0 ppm (br s, 1H): Indazole N-H proton.[10]

~9.0-8.5 ppm (m, 2H): Pyridine protons ortho to

the nitrogen (H2, H6).[11] ~8.2-7.5 ppm (m, 5H):

Remaining pyridine and indazole aromatic

protons. The signals will appear as complex

multiplets and doublets.

¹³C NMR (100 MHz, DMSO-d₆)

~150-140 ppm: Aromatic carbons adjacent to

nitrogen atoms in both rings.[12] ~135-110 ppm:

Remaining aromatic carbons.

IR (KBr Pellet)

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: Aromatic C=C and C=N

stretching vibrations.[13]

HRMS (ESI)

[M+H]⁺: Calculated for C₁₂H₁₀N₃⁺ at m/z

196.0869. The high-resolution mass confirms

the elemental composition.

Note: Chemical shifts (δ) are in ppm. Predicted values are based on published data for

structurally analogous compounds.[10][11][12][13]

Chemical Reactivity and Derivatization Potential
The true value of 5-(Pyridin-3-yl)-1H-indazole lies in its potential for further chemical

modification. The molecule possesses several reactive sites that can be selectively

functionalized to generate diverse libraries of compounds for screening.

Caption: Key reactive sites on the 5-(Pyridin-3-yl)-1H-indazole scaffold.

Indazole N1-Position: The N-H proton is acidic and can be deprotonated with a suitable base

(e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile readily reacts with various

electrophiles, allowing for straightforward N-alkylation or N-arylation. This is a common

strategy in medicinal chemistry to modulate pharmacokinetic properties.
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Pyridine Nitrogen: As a Lewis base, the pyridine nitrogen is the most basic site in the

molecule. It can be easily protonated to form a pyridinium salt, which significantly increases

aqueous solubility. It can also act as a ligand to coordinate with metal ions, a property useful

in catalysis or the design of metallodrugs.

Indazole C3-Position: The C3 position of the indazole ring is susceptible to deprotonation

under strong basic conditions (e.g., using n-BuLi) or can be directly halogenated (e.g.,

iodination using I₂/KOH).[14] The resulting 3-halo-indazole is a versatile precursor for further

cross-coupling reactions, enabling the introduction of new substituents at a key vector for

biological interaction.[15]

Aromatic Rings: Both the benzene and pyridine portions of the molecule can undergo

electrophilic aromatic substitution (e.g., nitration, halogenation), although the reaction

conditions must be carefully controlled to manage regioselectivity. The existing substituents

will direct incoming electrophiles to specific positions.

Applications in Drug Discovery: A Privileged
Intermediate
The indazole scaffold is present in numerous FDA-approved drugs, including Axitinib (anti-

cancer) and Granisetron (antiemetic), highlighting its biological relevance.[2][3] Derivatives of

5-(Pyridin-3-yl)-1H-indazole are primarily explored in oncology and inflammatory diseases,

often as inhibitors of protein kinases.[1][5][9]

Kinases are enzymes that play a critical role in cell signaling pathways; their aberrant activation

is a hallmark of many cancers.[16] The indazole core often serves as a "hinge-binder," forming

key hydrogen bonds with the protein backbone in the ATP-binding pocket of the kinase. The

pyridine moiety can then be used to achieve selectivity and improve physicochemical

properties by extending into other regions of the binding site.
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Caption: Logic flow from core scaffold to lead compound in drug discovery.

This compound serves as a key intermediate for synthesizing molecules targeting a range of

kinases, including:

Akt Kinase: Involved in cell growth and survival.[9]

Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and

angiogenesis.[1]

p21-activated kinase 1 (PAK1): Associated with tumor progression and metastasis.[16]

Conclusion
5-(Pyridin-3-yl)-1H-indazole is more than just a chemical entity; it is a strategic platform for

innovation. Its robust and scalable synthesis via Suzuki-Miyaura coupling makes it readily

accessible. Its well-defined spectroscopic signature allows for straightforward characterization.

Most importantly, its multiple sites of reactivity provide a rich chemical canvas for derivatization.

For researchers in drug discovery and materials science, a thorough understanding of these

chemical properties is the first step toward harnessing the full potential of this versatile and

valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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